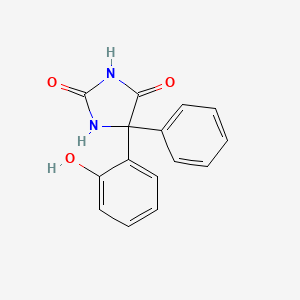

5-(2-Hydroxyphenyl)-5-phenylhydantoin

描述

Contextualization of Hydantoin (B18101) Scaffolds in Medicinal Chemistry and Chemical Biology

The hydantoin ring, a five-membered heterocyclic structure formally known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry. nih.govchemicalbook.com Its significance is underscored by its presence in several clinically utilized drugs, including the anticonvulsant phenytoin (B1677684), the antimicrobial nitrofurantoin, and the anti-androgen enzalutamide. nih.gov The structural features of the hydantoin scaffold, which include two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution, make it a versatile platform for the design of new therapeutic agents. nih.govnih.gov This versatility allows for the fine-tuning of physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. chemicalbook.com

Hydantoin derivatives have been synthesized and investigated for a wide array of pharmacological applications, demonstrating activities such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. ekb.egresearchgate.net The synthetic accessibility of the hydantoin core through well-established chemical reactions further enhances its appeal to medicinal chemists. nih.gov

Rationale for Investigating 5-(2-Hydroxyphenyl)-5-phenylhydantoin

The specific compound, this compound, has garnered interest as a metabolite of the widely used anti-seizure medication, phenytoin. medchemexpress.com Phenytoin itself is a 5,5-diphenylhydantoin, and its metabolism in the body leads to the formation of hydroxylated derivatives. While the para-hydroxylated metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), is the major metabolite, the ortho-hydroxylated isomer, this compound, and the meta-hydroxylated isomer, 5-(3-hydroxyphenyl)-5-phenylhydantoin, are also formed. sigmaaldrich.comchemicalbook.comnih.govnih.gov

The study of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of the parent drug. Research has indicated that even minor metabolites can have significant biological effects. For instance, studies on the enantiomers of p-HPPH have suggested a potential role for the (R)-enantiomer in the development of gingival hyperplasia, a known side effect of phenytoin. nih.gov This highlights the importance of investigating all metabolic products, including this compound, to fully characterize the disposition and effects of phenytoin.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic research into this compound is primarily focused on several key areas:

Synthesis and Characterization: Developing efficient and reliable methods for the synthesis of this specific isomer is essential for its detailed study. acs.org Characterization involves confirming its chemical structure and determining its physicochemical properties.

Analytical Methodology: Establishing robust analytical techniques, such as gas chromatography and high-performance liquid chromatography, is necessary for its detection and quantification in biological samples. nih.gov

Metabolic Profiling: Investigating its formation as a metabolite of phenytoin in various biological systems helps to build a comprehensive picture of the drug's metabolic fate. nih.gov

Biological Activity: Exploring the potential biological and pharmacological activities of the compound itself, independent of its role as a metabolite, is a key area of interest. researchgate.netmdpi.com This includes assessing its potential for various therapeutic applications.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its study and potential applications.

| Property | Value |

| Molecular Formula | C15H12N2O3 |

| Molecular Weight | 268.27 g/mol |

| pKa (Predicted) | 8.20 ± 0.10 |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ |

| XlogP (Predicted) | 2.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem and other chemical databases. uni.luchemicalbook.comguidechem.com

Synthesis and Research Findings

The synthesis of hydantoin derivatives can be achieved through various established methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. For 5,5-disubstituted hydantoins like this compound, a suitable ketone precursor would be required. Another synthetic route is the Urech hydantoin synthesis, which starts from an amino acid.

Research on related hydantoin compounds has revealed a wide range of biological activities. For example, various 5-arylidenehydantoin derivatives have been investigated for their potential as sirtuin inhibitors and α1-adrenoceptor antagonists. chemicalbook.com Furthermore, the substitution pattern on the phenyl rings of diaryl compounds has been shown to significantly influence their anti-inflammatory activity, with hydroxylated phenyl groups being of particular interest. mdpi.com While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other bioactive hydantoins and its identity as a phenytoin metabolite provide a strong basis for its continued investigation.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

60919-11-1 |

|---|---|

分子式 |

C15H12N2O3 |

分子量 |

268.27 g/mol |

IUPAC 名称 |

5-(2-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O3/c18-12-9-5-4-8-11(12)15(10-6-2-1-3-7-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) |

InChI 键 |

YWVMOOVYOCAYQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3O |

规范 SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3O |

其他CAS编号 |

79554-31-7 |

同义词 |

5-(2-hydroxyphenyl)-5-phenylhydantoin 5-2-HPPH ortho-HPPH |

产品来源 |

United States |

Synthetic Methodologies for 5 2 Hydroxyphenyl 5 Phenylhydantoin and Its Analogues

Classical Synthetic Approaches to Hydantoin (B18101) Core Structures

The foundational methods for constructing the hydantoin ring have been established for over a century and remain relevant in contemporary organic synthesis. These classical reactions provide a basis for the synthesis of a wide array of 5,5-disubstituted hydantoins, including those with hydroxyphenyl moieties.

Bucherer-Bergs Synthesis Adaptations

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that is among the most convenient and widely used methods for preparing 5,5-disubstituted hydantoins. nih.govresearchgate.netmdpi.com It typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pub For the synthesis of 5-(2-hydroxyphenyl)-5-phenylhydantoin, the logical starting material would be 2-hydroxybenzophenone.

However, the presence of a free hydroxyl group on the aromatic ring can complicate the reaction. mdpi.com Specifically, unprotected hydroxyl groups, particularly in the α-position to a ketone, can lead to the formation of undesired byproducts such as 4-carbamoyl-2-oxazolidinones. mdpi.com To circumvent this, protection of the hydroxyl group prior to the Bucherer-Bergs reaction is often necessary.

Table 1: Hypothetical Bucherer-Bergs Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Key Considerations |

| 1 | 2-Hydroxybenzophenone | Protecting group (e.g., benzyl (B1604629) bromide, NaH) | 2-(Benzyloxy)benzophenone | Selection of a stable protecting group that can be removed without affecting the hydantoin ring. |

| 2 | 2-(Benzyloxy)benzophenone | KCN, (NH₄)₂CO₃, solvent (e.g., ethanol/water), heat | 5-(2-(Benzyloxy)phenyl)-5-phenylhydantoin | Optimization of reaction time and temperature to maximize yield. mdpi.com |

| 3 | 5-(2-(Benzyloxy)phenyl)-5-phenylhydantoin | Deprotection agent (e.g., H₂, Pd/C) | This compound | Ensuring complete deprotection without side reactions. |

Strecker Synthesis Variations for Hydantoin Formation

The Strecker synthesis is a fundamental method for the preparation of α-amino acids, which can then be cyclized to form hydantoins. The initial step involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the amino acid.

For the synthesis of this compound, a variation of the Strecker synthesis can be employed where the intermediate α-aminonitrile is reacted with a source of carbonate, such as phosgene (B1210022) or its equivalents, to directly form the hydantoin ring. As with the Bucherer-Bergs synthesis, protection of the phenolic hydroxyl group is a critical consideration to prevent unwanted side reactions.

Regioselective Synthesis of this compound

The regioselective synthesis of the ortho-hydroxyphenyl isomer is challenging due to the directing effects of the hydroxyl and phenyl groups. In many electrophilic substitution reactions, the para position is favored. Therefore, achieving high yields of the ortho isomer often requires specific strategies.

One approach involves the use of ortho-directing groups or the strategic introduction of the hydroxyl group after the formation of the hydantoin ring. For instance, one could start with 2-bromobenzophenone, perform the Bucherer-Bergs synthesis to obtain 5-(2-bromophenyl)-5-phenylhydantoin, and then introduce the hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction. However, these methods can be complex and may result in low yields.

Another strategy could be the directed ortho-lithiation of a protected 5-phenylhydantoin (B13835) derivative, followed by reaction with an electrophilic oxygen source. This approach, while potentially effective, requires careful control of reaction conditions to avoid side reactions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of hydantoin synthesis, several greener alternatives to classical methods have been explored. nih.gov These include the use of microwave irradiation, ultrasound, and solvent-free reaction conditions.

For the Bucherer-Bergs reaction, ultrasound irradiation has been shown to accelerate the reaction, leading to shorter reaction times and higher yields, often at lower temperatures. researchgate.net Microwave-assisted synthesis has also been successfully applied to the Urech hydantoin synthesis, a method that starts from amino acids, offering a rapid and efficient route to hydantoins. wikipedia.org

Table 2: Green Chemistry Approaches in Hydantoin Synthesis

| Method | Principle | Advantages for this compound Synthesis |

| Ultrasound-assisted Bucherer-Bergs | Acoustic cavitation enhances mass transfer and reaction rates. | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net |

| Microwave-assisted Urech Synthesis | Rapid heating and localized superheating. | Faster reaction rates, improved yields, applicable to amino acid precursors. wikipedia.org |

| Solvent-free Reactions | Reactions are conducted without a solvent or in a minimal amount of a recyclable solvent. | Reduced solvent waste, simplified workup, potential for higher atom economy. |

Chemoenzymatic Synthesis Strategies for Hydantoin Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. For hydantoin derivatives, enzymes such as hydantoinases and carbamoylases are of particular interest. researchgate.net These enzymes can be used for the stereoselective hydrolysis of racemic hydantoins to produce enantiomerically pure α-amino acids, which can then be re-cyclized to form the desired hydantoin enantiomer.

While no specific chemoenzymatic synthesis of this compound has been reported, the enzymatic resolution of the analogous 5-(p-hydroxyphenyl)-5-phenylhydantoin has been demonstrated. researchgate.net This suggests that a similar approach could be developed for the ortho-isomer, provided a suitable hydantoinase with activity towards this substrate can be identified or engineered.

Synthesis of Stereoisomers and Enantioselective Approaches

This compound possesses a chiral center at the C5 position of the hydantoin ring, and therefore exists as a pair of enantiomers. The synthesis of single enantiomers is often desirable for pharmaceutical applications, as different enantiomers can have distinct pharmacological and toxicological profiles.

Enantioselective synthesis of 5,5-disubstituted hydantoins can be achieved through various methods, including the use of chiral catalysts or auxiliaries. nih.govresearchgate.net For instance, enantioselective Michael additions to hydantoin precursors have been developed. nih.gov Another approach is the chiral separation of the racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for resolving the enantiomers of hydantoin derivatives. The enantiomers of the related 5-(p-hydroxyphenyl)-5-phenylhydantoin have been successfully separated using this technique. encyclopedia.pubjsynthchem.com

Table 3: Approaches for the Synthesis of Stereoisomers of 5-(Hydroxyphenyl)-5-phenylhydantoins

| Approach | Method | Application to this compound |

| Enantioselective Synthesis | Asymmetric catalysis (e.g., chiral phase-transfer catalysts, organocatalysts). | Potentially applicable, but would require the development of a specific catalyst system for the target molecule. nih.govresearchgate.net |

| Chiral Resolution | HPLC with a chiral stationary phase. | Highly likely to be effective, based on the successful resolution of the para and meta isomers. encyclopedia.pubjsynthchem.comnih.gov |

| Diastereoselective Synthesis | Use of a chiral auxiliary to control the stereochemistry of the reaction. | A viable strategy, though it would involve additional protection and deprotection steps. nih.gov |

Solid-Phase Synthesis Techniques for Hydantoin Libraries

The generation of hydantoin libraries, which are collections of structurally related compounds, is a cornerstone of modern medicinal chemistry for the discovery of new bioactive molecules. nih.govumh.es Solid-phase synthesis has emerged as a powerful methodology for this purpose, offering advantages in purification, automation, and the ability to generate a large number of compounds in parallel. nih.govnih.gov While specific solid-phase synthesis protocols for this compound are not extensively detailed in the literature, the general principles are well-established and applicable to its synthesis and the creation of its analogues.

Most solid-phase strategies for hydantoin libraries involve anchoring a building block, typically an amino acid, to a solid support (resin). nih.gov The hydantoin ring is then constructed on the resin, and the final product is cleaved off. Two primary approaches dominate the field:

Cyclization Prior to Cleavage: In this method, the full hydantoin ring is constructed while the molecule is still attached to the solid support. Subsequent treatment with a cleavage reagent releases the desired hydantoin. This approach allows for further diversification of the hydantoin core before cleavage.

Cyclative Cleavage: This elegant approach uses the ring-forming (cyclization) reaction itself to release the molecule from the resin. nih.gov The final cyclization step is designed to simultaneously form the hydantoin ring and cleave its bond to the solid support, yielding the product directly in solution. nih.gov

A common method involves the use of resin-bound dipeptides. These dipeptides are cyclized through the formation of an intermediate isocyanate or isothiocyanate on the resin, which then undergoes intramolecular reaction to form the hydantoin or thiohydantoin ring. nih.gov Another established technique utilizes a carbamate (B1207046) linker to attach an amino acid to the resin. The bound amino acid is converted to its corresponding amide and then cyclized under basic conditions to yield the hydantoin.

The synthesis of diverse hydantoin libraries often employs a multicomponent strategy on a solid support. For instance, a library of N,N-disubstituted hydantoins can be constructed using derivatives of amino acids, aromatic aldehydes, and isocyanates. umh.es The final cyclization step to form the hydantoin ring is often a rapid and clean reaction.

Table 1: Comparison of Solid-Phase Synthesis Strategies for Hydantoin Libraries

| Strategy | Key Feature | Common Precursors | Advantage |

|---|---|---|---|

| Resin-Bound Dipeptide Cyclization | Cyclization via isocyanate intermediate on the resin. nih.gov | Dipeptides, Phosgene or equivalents | Allows for diversity at multiple points of the peptide backbone. |

| Carbamate Linker Approach | Attachment of amino acid via a carbamate linker. | N-protected amino acids, Primary amines | High purities of the final hydantoin products. |

| Cyclative Cleavage | The ring-forming reaction cleaves the product from the resin. nih.gov | Resin-bound acyclic ureas | Simplifies purification as only the cyclized product is released. |

Precursor Chemistry and Intermediate Reactivity Studies

The synthesis of 5,5-diarylhydantoins, such as this compound, has traditionally been accomplished through classical methods like the Bucherer–Bergs reaction. mdpi.comnih.gov Understanding the chemistry of the precursors and the reactivity of the intermediates in these reactions is crucial for optimizing the synthesis of the target compound and its analogues.

The Bucherer–Bergs reaction is a one-pot multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source (like potassium or sodium cyanide). wikipedia.orgjsynthchem.com For the synthesis of this compound, the logical precursor ketone would be 2-hydroxybenzophenone.

The reaction proceeds through several key intermediates: mdpi.comwikipedia.org

Cyanohydrin Formation: The ketone (2-hydroxybenzophenone) can first react with cyanide to form a cyanohydrin intermediate.

Iminonitrile/Aminonitrile Formation: Alternatively, the ketone reacts with ammonia (from ammonium carbonate) to form an imine, which is then attacked by cyanide to yield an α-aminonitrile. The α-aminonitrile is considered a central intermediate in the reaction pathway. mdpi.com

Carbamic Acid Intermediate: The amino group of the aminonitrile reacts with carbon dioxide (also generated from the decomposition of ammonium carbonate) to form a carbamic acid derivative.

Intramolecular Cyclization: This intermediate undergoes an intramolecular cyclization, where the carbamic acid attacks the nitrile carbon, leading to a 5-imino-oxazolidin-2-one.

Rearrangement: The 5-imino-oxazolidin-2-one then rearranges to form the more stable hydantoin ring structure. wikipedia.org

Improvements to the classical Bucherer-Bergs reaction have been developed, such as using ultrasound irradiation to accelerate the reaction, lower temperatures, and improve yields. wikipedia.org Continuous flow synthesis has also been applied to the production of hydantoins like 5,5-diphenylhydantoin (phenytoin), a close analogue of the target compound, demonstrating the potential for process intensification and safer manufacturing.

Table 2: Key Precursors and Intermediates in the Synthesis of this compound

| Compound Type | Specific Example/Structure | Role in Synthesis |

|---|---|---|

| Precursor | 2-Hydroxybenzophenone | Provides the C5 diaryl backbone of the hydantoin. |

| Precursor | Ammonium Carbonate | Source of ammonia and carbon dioxide. wikipedia.org |

| Precursor | Potassium Cyanide | Source of the nitrile group for the hydantoin ring. wikipedia.org |

| Intermediate | α-Aminonitrile | Key intermediate formed from the ketone, ammonia, and cyanide. mdpi.com |

| Intermediate | Cyano-carbamic acid | Formed by the reaction of the aminonitrile with CO2. wikipedia.org |

| Intermediate | 5-Imino-oxazolidin-2-one | Penultimate cyclic intermediate before rearrangement to hydantoin. wikipedia.org |

Structure Activity Relationship Sar Studies of 5 2 Hydroxyphenyl 5 Phenylhydantoin Derivatives

Design Principles for Hydantoin (B18101) Analogues Based on 5-(2-Hydroxyphenyl)-5-phenylhydantoin

The design of analogues based on the this compound scaffold is rooted in established pharmacophoric models for anticonvulsant activity. A key principle is the presence of a bulky hydrophobic region, provided by the two aromatic rings at the C5 position, which is considered crucial for activity against generalized tonic-clonic seizures. pcbiochemres.com The hydantoin ring itself serves as a critical structural motif, with the imide (-CONH-CO-) moiety acting as a potential hydrogen bond donor and acceptor.

Design strategies often focus on several key areas:

Modification of the Phenyl Rings: Introducing substituents on one or both phenyl rings can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and metabolic stability.

Substitution at the N1 and N3 Positions: The nitrogen atoms of the hydantoin ring are common sites for modification. Alkylation or acylation at these positions can alter the compound's pharmacokinetic profile, potentially leading to prodrugs or analogues with different durations of action. nih.gov

Bioisosteric Replacement of the Hydantoin Ring: Replacing the hydantoin core with other heterocyclic systems can lead to novel compounds with improved properties. nih.gov This approach aims to retain the essential spatial arrangement of key functional groups while altering other physicochemical characteristics.

Introduction of Conformational Constraints: Synthesizing bicyclic derivatives or introducing rigid linkers can restrict the rotation of the phenyl groups, providing insight into the optimal spatial orientation required for biological activity. pcbiochemres.com

A central design consideration is the hydrophobic-hydrophilic balance of the molecule, which is critical for its pharmacokinetic effects. mdpi.com The 2-hydroxy group on the phenyl ring, in particular, offers a key site for hydrogen bonding, which can be pivotal for receptor interaction.

Positional and Substituent Effects on Biological Activity Profiles

The position and nature of substituents on the this compound framework have a profound impact on biological activity, particularly anticonvulsant properties. SAR studies have revealed several key trends:

Aromatic Substitution: The presence of a 5-phenyl or other aromatic substituent is generally considered essential for activity against tonic-clonic seizures. pcbiochemres.com However, symmetrical substitution on both benzene (B151609) rings has been shown to render the compounds practically inactive as anticonvulsants. pcbiochemres.com Fluorine substitution has been explored, with compounds like 5-(4-fluorophenyl)-5-phenylhydantoin and 5,5-bis(4-fluorophenyl)hydantoin showing activity in the maximal electroshock (MES) assay, albeit less than the parent compound phenytoin (B1677684). pcbiochemres.com

The Role of the Hydroxyl Group: The hydroxyl group on the phenyl ring is a significant feature. Its position influences activity; for example, the insertion of a 2-hydroxyphenyl moiety into a 3-amino-5,5'-diphenylhydantoin scaffold resulted in a compound with notable anticonvulsant potency. mdpi.com This suggests the ortho-hydroxyl group may play a crucial role in binding to a biological target, possibly through hydrogen bonding.

N-Position Substitution: Modifications at the N1 and N3 positions of the hydantoin ring significantly affect activity. While N3-alkylation can lead to active compounds, substitution with bulky groups like arylpiperazinoalkyl chains can diminish or abolish anticonvulsant activity. pcbiochemres.com Conversely, adding an amino group at the N3 position of 5,5-diphenylhydantoin resulted in a compound with high and prolonged activity. pcbiochemres.com The introduction of alkoxymethyl or acyloxymethyl groups at N1 and/or N3 can yield active compounds, though they may not be more potent than the parent hydantoins. nih.gov

The following table summarizes the effects of various substituents on the anticonvulsant activity of hydantoin derivatives based on available research.

| Parent Compound | Modification | Substituent/Derivative | Observed Effect on Anticonvulsant Activity | Reference |

| 5,5-Diphenylhydantoin | Symmetrical Ring Substitution | Symmetrically substituted benzene rings | Inactive | pcbiochemres.com |

| 5,5-Diphenylhydantoin | N3-Substitution | 3-Amino group | High and prolonged activity | pcbiochemres.com |

| 5,5-Diphenylhydantoin | Ring Fluorination | 5-(4-Fluorophenyl)-5-phenylhydantoin | Active in MES assay, less potent than phenytoin | pcbiochemres.com |

| 3-Amino-5,5-diphenylhydantoin | Schiff Base Formation | Derivative with 2-hydroxyphenyl portion | Potent anticonvulsant activity | mdpi.com |

| 5-Ethyl-5-phenylhydantoin | N3-Substitution | 3-Methoxymethyl group | Effective against MES and pentylenetetrazole seizures | nih.gov |

Stereochemical Influences on Molecular Recognition and Activity

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like receptors and enzymes.

Research on related hydantoin derivatives has consistently shown that biological systems can differentiate between enantiomers, often with one enantiomer exhibiting significantly higher potency than the other. For instance, in studies of hydantoin derivatives targeting the serotonin (B10506) 5-HT7 receptor, a clear preference in binding affinity was observed based on the configuration of the stereogenic centers. nih.gov X-ray crystallographic analysis has been used to confirm the absolute configuration of such enantiomers, providing a structural basis for understanding these differences in activity. nih.gov

The differential activity between enantiomers can be attributed to the specific interactions one stereoisomer can form with the target protein compared to its mirror image. One enantiomer may fit more snugly into a binding pocket or position key functional groups, like the hydroxyl group of the hydroxyphenyl moiety, for optimal interaction with amino acid residues. In some cases, the less active enantiomer may not be merely inactive but could contribute to off-target effects. While direct studies on the separated enantiomers of this compound are not extensively detailed in the provided search results, the principles derived from similar chiral hydantoins strongly suggest that its anticonvulsant activity would also be stereoselective. nih.gov

Rational Design Strategies Guided by Computational Predictions

In modern drug discovery, rational design strategies employing computational tools are indispensable for accelerating the development of new therapeutic agents. For derivatives of this compound, these approaches provide valuable insights into the structural requirements for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For hydantoin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that rationalize the steric and electrostatic factors modulating binding to specific receptors. nih.gov These models can create 3D contour maps that highlight regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potential enhances affinity. nih.govnih.gov For example, a QSAR study on related compounds found that substitution at the ortho position of a phenyl ring with a group having negative potential was favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov Such models serve as predictive tools for designing new analogues with potentially higher potency and selectivity.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. For hydantoin-based compounds, docking studies can elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comrsc.orgnih.gov For instance, docking analyses of hydantoin-conjugated peptides suggested that their anticonvulsant activity could be due to the blockade of voltage-gated sodium channels, with the neuropeptide forming a stable complex with the channel. rsc.org Similarly, docking studies of 3-amino-5,5'-diphenylhydantoin Schiff bases suggested that their mechanism might involve opioid receptors, differing from the sodium channel blockade of phenytoin. mdpi.com These predictions can guide the design of new derivatives with improved binding affinity for a specific target.

These computational strategies provide a powerful framework for understanding the SAR of this compound derivatives, enabling the design of new molecules with optimized biological activity profiles.

Bioisosteric and Prodrug Approaches for Modulating Hydantoin Activity

Bioisosteric replacement and prodrug design are two key strategies employed to optimize the therapeutic properties of lead compounds like this compound. These approaches aim to improve factors such as potency, selectivity, metabolic stability, and bioavailability.

Bioisosterism: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of enhancing a desired biological or physical property without making a significant change to the chemical framework that is recognized by the biological target. In the context of hydantoin derivatives, this can involve:

Ring System Modification: The hydantoin ring itself can be replaced with other five- or six-membered heterocyclic systems. Studies have evaluated analogues like 4-hydroxy-2-imidazolidinones and 2-imidazolones to assess how these structural changes affect anticonvulsant activity. nih.gov

Functional Group Replacement: Specific atoms or groups can be swapped. For example, replacing a hydroxyl group with a fluorine atom can alter electronic properties and metabolic stability while having a similar steric profile.

Prodrug Approaches: A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often used to overcome issues with solubility, membrane permeability, or rapid metabolism. For hydantoin-based compounds, prodrug strategies have included:

N-Acylation/Alkylation: Attaching labile groups to the N1 or N3 positions of the hydantoin ring can create prodrugs. For example, N-acyloxymethyl or N-alkoxymethyl derivatives of hydantoins have been synthesized and shown to exhibit anticonvulsant activity. nih.gov These groups can be designed to be cleaved by enzymes in the body, releasing the parent hydantoin.

Lipid Conjugation: Attaching lipid moieties to the drug can enhance its absorption. It has been proposed that lipid derivatives of phenytoin act as prodrugs, with the active drug being generated by lipolysis after oral administration. pcbiochemres.com This approach could be applicable to this compound to improve its oral bioavailability.

These strategies represent advanced methods for fine-tuning the pharmacological profile of this compound, transforming a lead compound into a more effective and drug-like candidate.

Mechanistic Investigations of Biological Activity of 5 2 Hydroxyphenyl 5 Phenylhydantoin

In Vitro Cellular and Molecular Target Identification

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Cytochrome P450, Hydrolases)

There is currently no available scientific literature that specifically details the inhibitory kinetics or mechanism of action of 5-(2-Hydroxyphenyl)-5-phenylhydantoin on cytochrome P450 enzymes or hydrolases. Research in this area has primarily focused on the formation of hydroxylated metabolites from the parent compound, phenytoin (B1677684). Phenytoin is metabolized to its hydroxylated forms by cytochrome P450 enzymes, predominantly CYP2C9 and CYP2C19. nih.govclinpgx.org Further metabolism of the hydroxylated intermediates to catechol derivatives by enzymes including P450 2C19, 3A4, 3A5, and 3A7 has also been reported. nih.gov One study identified that CYP2C18 can also catalyze the hydroxylation of phenytoin. nih.gov However, these studies describe the production of the metabolite, not its subsequent action as an enzyme inhibitor.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., Ion Channels, G-Protein Coupled Receptors)

No published studies were found that have assessed the binding affinity or interaction of this compound with specific ion channels or G-protein coupled receptors. While the parent compound, phenytoin, is a known blocker of voltage-gated sodium channels medchemexpress.com and has been shown to interact with estrogen receptors nih.gov, it is unknown if these properties are shared by its 2-hydroxy metabolite.

Protein-Protein Interaction Modulation

The scientific literature does not currently contain any reports on the ability of this compound to modulate protein-protein interactions.

Nucleic Acid Interaction Studies

There are no direct studies on the interaction between this compound and nucleic acids.

Cellular Pathway Perturbations and Signaling Cascade Modulation

Apoptosis and Cell Cycle Regulation in Research Models

Specific research detailing the effects of this compound on apoptosis and cell cycle regulation is not available. Studies on the parent compound, phenytoin, have shown that it can modulate cell proliferation. nih.gov Additionally, research on the positional isomer, 5-(p-hydroxyphenyl)-5-phenylhydantoin, indicated that its (R)-enantiomer selectively stimulated the growth of human dermal fibroblasts, suggesting a potential role in cellular proliferation pathways. nih.gov However, these findings cannot be directly attributed to the 2-hydroxy isomer.

Autophagy Modulation Studies

There is currently no available scientific literature that has investigated the effects of this compound on autophagy. Autophagy is a critical cellular process responsible for the degradation and recycling of cellular components, and its modulation has been a target for various therapeutic interventions. nih.gov Future research in this area would need to assess whether this compound can initiate or inhibit autophagic pathways. Standard cellular assays, such as monitoring the formation of autophagosomes and the processing of autophagy-related proteins (e.g., LC3-II), would be required to determine any such activity.

Oxidative Stress Response in Cellular Systems

The response of cellular systems to this compound in the context of oxidative stress has not been documented in published studies. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. nih.govmdpi.com To understand the role of this compound, it would be necessary to conduct studies that measure its impact on ROS levels, the activity of antioxidant enzymes, and cell viability under oxidative stress conditions induced by agents like hydrogen peroxide. mdpi.com

Molecular Dynamics and Computational Modeling of Ligand-Target Complexes

No molecular dynamics simulations or computational modeling studies for ligand-target complexes involving this compound have been reported. This type of research is crucial for understanding the potential binding modes and affinities of a compound with specific protein targets. mdpi.com Such studies would provide valuable insights into the conformational changes in both the ligand and the target protein upon binding, which are essential for predicting biological activity. The absence of this data means that the potential molecular targets of this compound remain unknown.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

The application of structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies to this compound has not been described in the scientific literature. SBDD relies on the three-dimensional structure of a target protein to design effective inhibitors, while LBDD uses the knowledge of other molecules that bind to a target to develop new compounds. researchgate.netnih.govnih.govsaromics.comfiveable.me The lack of identified biological targets for this compound precludes the use of SBDD. Similarly, without a known set of active compounds with a similar mechanism of action, LBDD approaches are not feasible. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterizing 5 2 Hydroxyphenyl 5 Phenylhydantoin in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the structural analysis of 5-(2-Hydroxyphenyl)-5-phenylhydantoin, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and hydroxyphenyl rings, as well as signals for the N-H protons of the hydantoin (B18101) ring and the phenolic O-H proton. The protons on the 2-hydroxyphenyl ring are expected to exhibit complex splitting patterns due to spin-spin coupling and their distinct chemical environments influenced by the ortho-hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons in the hydantoin ring, the quaternary C-5 carbon, and the carbons of the two distinct aromatic rings. The chemical shifts of the carbons in the hydroxyphenyl ring are significantly influenced by the position of the hydroxyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm assignments. COSY helps identify proton-proton coupling networks within the aromatic rings, while HSQC correlates directly bonded proton and carbon atoms. HMBC is invaluable for establishing long-range (2-3 bond) correlations, which helps to piece together the molecular framework, for instance, by correlating the aromatic protons to the quaternary C-5 carbon of the hydantoin ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydantoin N-H | 8.0 - 11.0 (broad) | N/A |

| Hydantoin C=O | N/A | 155 - 175 |

| Hydantoin C5 | N/A | 65 - 75 |

| Phenyl Ring (C₆H₅) | 7.2 - 7.5 (multiplet) | 125 - 140 |

| Hydroxyphenyl Ring (C₆H₄OH) | 6.8 - 7.3 (multiplet) | 115 - 158 |

| Phenolic O-H | 9.0 - 10.0 (singlet, exchangeable) | N/A |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with tandem MS (MS/MS), it becomes a powerful tool for structural confirmation and for identifying metabolites in biological samples. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), confirming the compound's molecular weight of 268.27 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

In metabolic studies, tandem MS is used to identify hydroxylated metabolites of parent drugs like diphenylhydantoin. nih.gov The fragmentation pattern of this compound would be compared against that of known standards or predicted pathways. Characteristic fragmentation would likely involve cleavages around the hydantoin ring and the loss of one of the aromatic substituents. This technique is crucial for differentiating between isomeric metabolites, such as the ortho-, meta-, and para-hydroxylated forms.

Table 2: Predicted ESI-MS Adducts for this compound Data predicted based on the compound's molecular formula C₁₅H₁₂N₂O₃. uni.lu

| Adduct | Ionization Mode | Predicted m/z |

| [M+H]⁺ | Positive | 269.0921 |

| [M+Na]⁺ | Positive | 291.0740 |

| [M-H]⁻ | Negative | 267.0775 |

| [M+HCOO]⁻ | Negative | 313.0830 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds. Key absorptions include a broad band for the phenolic O-H stretch, distinct N-H stretching bands for the hydantoin ring, and strong C=O stretching bands for the two amide carbonyl groups. Aromatic C-H and C=C stretching vibrations are also prominent.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 (broad) |

| Hydantoin N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Hydantoin C=O | Stretch | 1700 - 1780 (two bands) |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore of this compound consists of the phenyl and hydroxyphenyl rings conjugated with the hydantoin system. This is expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and pH, particularly due to the presence of the ionizable phenolic hydroxyl group.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is the most common mode used.

Method development involves optimizing several parameters to achieve efficient separation. A typical method would utilize a C8 or C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 250 nm. nih.gov For separating the enantiomers of this chiral compound, a chiral stationary phase or a chiral additive, such as β-cyclodextrin, in the mobile phase is required. nih.gov

Table 4: Representative HPLC Method Parameters for Analysis of Hydroxyphenyl-phenylhydantoin Isomers Based on established methods for the closely related para-isomer. nih.gov

| Parameter | Condition |

| Column | Reversed-Phase C8 (e.g., 50 mm length) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and Methanol/Acetonitrile |

| Chiral Additive (for enantiomeric separation) | β-cyclodextrin (e.g., 8.8 mmol/L) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) offers very high separation efficiency and definitive identification based on mass spectra. However, due to its polar nature and low volatility, this compound cannot be analyzed directly by GC. It requires a chemical derivatization step to convert it into a more volatile and thermally stable compound. youtube.com

Common derivatization strategies include methylation or silylation. nih.gov Methylation can be performed to replace the active hydrogens on the nitrogen and oxygen atoms with methyl groups. nih.gov Alternatively, silylation with reagents like N,O-bis(trimethylsilyl)acetamide (BSTFA) converts the -OH and -NH groups into their corresponding trimethylsilyl (TMS) ethers and amides. nih.gov Once derivatized, the compound can be separated on a standard nonpolar capillary GC column and detected by a mass spectrometer. GC-MS is particularly useful for quantitative analysis in biological fluids, often employing a stable isotope-labeled internal standard for high accuracy. nih.gov

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is critical in pharmaceutical research, as different stereoisomers of a compound can exhibit varied biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for resolving racemic mixtures into their individual enantiomeric forms. For hydantoin derivatives, this is essential for understanding the stereospecific properties of the molecule.

The primary mechanism of chiral separation involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and cyclodextrin-based phases are commonly employed for this class of compounds.

Research on the closely related para-isomer, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), illustrates the methodologies that would be applied to the ortho-isomer. Two main approaches have proven successful:

Direct Separation using a Chiral Stationary Phase: In this method, a column packed with a chiral material is used. For instance, a cellulose tris(4-methylbenzoate) column has been effectively used to resolve the enantiomers of p-HPPH. nih.gov The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Indirect Separation with Chiral Mobile Phase Additives: This technique involves adding a chiral selector, such as β-cyclodextrin, to the mobile phase of a standard reversed-phase column (e.g., C8 or C18). The enantiomers are separated based on the varying stability of the inclusion complexes they form with the cyclodextrin in the mobile phase. nih.govnih.gov The concentration of the chiral additive and the organic modifier (e.g., methanol) in the mobile phase are critical parameters that must be optimized to achieve baseline separation. nih.gov

A study on p-HPPH demonstrated that a resolution (Rs) of -1.1 could be achieved using a β-cyclodextrin concentration between 8.8 and 13.2 mmol/L. nih.gov The method was validated, showing good linearity and recovery, with a detection limit of 5 ng. nih.gov Such a validated method allows for precise quantification of each enantiomer in research samples.

Table 1: Example HPLC Parameters for Chiral Separation of a Hydroxyphenyl-Phenylhydantoin Isomer The following data is for the para-isomer, 5-(p-hydroxyphenyl)-5-phenylhydantoin, and serves as an illustrative example of the technique.

| Parameter | Method 1: Chiral Mobile Phase Additive nih.gov | Method 2: Chiral Stationary Phase nih.gov |

| Stationary Phase | FLC-C8 (50 mm) | Cellulose tris(4-methylbenzoate) |

| Mobile Phase | 8.8 mmol/L β-cyclodextrin, urea, ammonium acetate in water/methanol | Ethanol-water mixture |

| Detection | 250 nm | Not specified |

| Internal Standard | Phenobarbital | Not specified |

| Resolution (Rs) | -1.1 | Baseline resolution achieved |

| Linear Range | 0.5-110 mg/L | Not specified |

| Detection Limit | 5 ng | Not specified |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its chemical properties and interactions.

The process involves several key steps:

Crystallization: A high-purity sample of this compound must be crystallized to form a well-ordered, single crystal. This is often the most challenging step.

X-ray Diffraction: The crystal is mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a unique pattern of reflections (spots). nih.gov

Data Analysis: The angles and intensities of the diffracted spots are measured as the crystal is rotated. wikipedia.org This data is used to calculate an electron density map of the repeating unit cell within the crystal.

Structure Solution and Refinement: The electron density map is interpreted to determine the positions of individual atoms. The resulting molecular model is then refined to best fit the experimental diffraction data. nih.gov

For a molecule like this compound, X-ray crystallography would reveal the spatial arrangement of the phenyl and hydroxyphenyl rings relative to the hydantoin core. It would also elucidate the intramolecular and intermolecular hydrogen bonding networks, particularly involving the hydroxyl group and the N-H and carbonyl groups of the hydantoin ring. This information is crucial for rationalizing the compound's physical properties and for computational modeling studies. While crystal structures for various hydantoin derivatives have been reported, specific crystallographic data for the this compound isomer are not extensively available in the current literature.

Electroanalytical Methods for Redox Behavior Studies

Electroanalytical methods are a category of analytical techniques that use the relationship between electricity and chemistry to study the redox properties of a substance. For this compound, these methods are particularly useful for investigating the oxidation of the hydroxyphenyl moiety. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can provide valuable information on the oxidation potentials and mechanisms.

In a typical experiment, a solution of the compound is analyzed in an electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A potential is applied to the working electrode and the resulting current is measured.

The key information obtained from these studies includes:

Oxidation Potential: The potential at which the phenolic hydroxyl group is oxidized. This value is indicative of how easily the molecule can lose an electron. The position of the hydroxyl group (ortho, meta, or para) significantly influences this potential.

Reversibility: Whether the oxidation process is reversible or irreversible. For phenolic compounds, oxidation is typically an irreversible process, involving the formation of a phenoxy radical.

Mechanism: By studying the effect of scan rate and pH, insights into the number of electrons and protons involved in the redox reaction can be gained, helping to elucidate the reaction mechanism.

This data is vital for understanding the compound's potential role in redox processes in chemical or biological systems, its antioxidant capabilities, and its potential for metabolic transformation via oxidative pathways.

Bioanalytical Assay Development for In Vitro Research Studies

The development of robust and sensitive bioanalytical assays is a prerequisite for conducting in vitro research studies, such as metabolic stability assessments in liver microsomes or cell-based activity screens. Liquid chromatography, particularly HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is the cornerstone for quantitative analysis of small molecules like this compound in complex biological matrices.

A typical assay development and validation workflow includes:

Method Development: This involves selecting the appropriate chromatographic conditions (column, mobile phase) to achieve separation of the analyte from endogenous matrix components and other metabolites. For MS detection, tuning the instrument parameters to find the optimal precursor and product ions for selective reaction monitoring (SRM) is necessary.

Sample Preparation: An efficient extraction procedure is required to isolate the analyte from the biological matrix (e.g., plasma, urine, or cell lysate) and remove interfering substances. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Method Validation: The assay must be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.

For example, a liquid-chromatographic assay developed for the simultaneous determination of phenytoin (B1677684) and its para-hydroxylated metabolite in plasma and urine demonstrates the requirements for such a method. nih.gov The method was sensitive enough to quantify the metabolite at clinically relevant concentrations (50-500 µg/L). nih.gov Similarly, a gas chromatography-based method was developed for the determination of p-HPPH in urine, which included a hydrolysis step to measure the total amount of the metabolite after excretion as a glucuronide conjugate. nih.gov

Table 2: Key Parameters in Bioanalytical Assay Development for a Hydroxyphenyl-Phenylhydantoin Isomer This table outlines general parameters and provides examples based on assays developed for the related para-isomer.

| Parameter | Description | Example (for p-HPPH) nih.gov |

| Technique | The core analytical instrument used. | Reversed-Phase HPLC with UV detection. |

| Matrix | The biological medium in which the analyte is measured. | Plasma and Urine. |

| Sample Prep | Method used to extract the analyte and clean the sample. | Liquid-liquid extraction. |

| Quantification | The range of concentrations over which the assay is reliable. | Sensitive to 50-500 µg/L. |

| Internal Standard | A compound added to samples to correct for variability. | 5-(p-Hydroxyphenyl)-5-(p-tolyl)hydantoin. nih.gov |

| Validation | Confirmation of the method's performance characteristics. | Assessed for accuracy and precision. |

Preclinical Pharmacological and Toxicological Research Paradigms

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. These assays provide critical insights into a drug candidate's potential for success by evaluating its bioavailability, stability, and metabolic fate.

Metabolic stability assays are crucial for predicting the in vivo clearance of a compound. researchgate.net These studies typically involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

Phenytoin (B1677684) is primarily metabolized to its inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), by CYP2C9 and to a lesser extent by CYP2C19. clinpgx.org Up to 90% of Phenytoin is metabolized to p-HPPH, which is then glucuronidated and excreted in the urine. clinpgx.org In vitro studies using rat liver microsomes have been instrumental in elucidating these metabolic pathways. The formation of hydroxylated metabolites of Phenytoin has been extensively studied in rat liver microsomes to understand the enzymatic kinetics and potential for drug-drug interactions.

In vitro studies with murine and human liver microsomes have shown that Phenytoin is metabolized to p-HPPH, though the extent of metabolism and subsequent cytotoxicity of metabolites can vary between species. For instance, murine microsomal enzymes have been shown to metabolize Phenytoin to cytotoxic metabolites, a process enhanced by the epoxide hydrolase inhibitor trichloropropane oxide. nih.gov

| Compound | Test System | Primary Metabolite | Key Enzymes | Observed Outcome |

|---|---|---|---|---|

| Phenytoin | Rat Liver Microsomes | 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | CYP2C family | Demonstrates species-specific differences in metabolic rates. |

| Phenytoin | Human Liver Microsomes | 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | CYP2C9, CYP2C19 | Major pathway for Phenytoin clearance. |

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. researchgate.net When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters. researchgate.net

The apparent permeability coefficient (Papp) is determined by measuring the flux of a compound across the Caco-2 monolayer. evotec.comsygnaturediscovery.com This value helps classify compounds as having low, moderate, or high permeability, which is a key determinant of oral bioavailability. While specific Papp values for 5-(2-Hydroxyphenyl)-5-phenylhydantoin are not available, studies on structurally similar compounds provide a basis for expected permeability. For a compound to be considered to have good passive diffusion potential, a Papp value greater than 0.9 x 10⁻⁶ cm/s is often cited.

| Permeability Classification | Apparent Permeability (Papp) (cm/s) | Predicted In Vivo Absorption |

|---|---|---|

| Low | < 1 x 10⁻⁶ | Poor |

| Moderate | 1 - 10 x 10⁻⁶ | Moderate |

| High | > 10 x 10⁻⁶ | High |

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. Therefore, determining the plasma protein binding is a critical component of preclinical evaluation.

Phenytoin is highly bound to plasma proteins, with approximately 90% being bound, mainly to albumin. evotec.com The binding of 5,5-diphenylhydantoin and its major metabolite to human and rat plasma proteins has been a subject of study. researchgate.net Conditions that affect plasma protein levels, such as liver or kidney disease, can alter the free fraction of Phenytoin and thereby its pharmacokinetic and pharmacodynamic properties. nih.gov

| Compound | Species | Plasma Protein Binding (%) | Primary Binding Protein |

|---|---|---|---|

| Phenytoin | Human | ~90% | Albumin |

| Phenytoin | Rat | Variable, influenced by physiological state | Albumin |

In Vivo Pharmacokinetic (PK) Studies in Preclinical Animal Models (Excluding Clinical Human Data)

In vivo PK studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism, providing data that is more representative of the complex physiological environment.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Clearance is a measure of the rate at which a drug is removed from the body. These parameters are crucial for determining appropriate dosing regimens.

Studies in rats have been used to determine the pharmacokinetic parameters of Phenytoin. Following intravenous administration in control rats, the clearance of Phenytoin was found to be approximately 1.08 L/hr/kg. unil.ch The bioavailability of Phenytoin can be variable due to its poor water solubility and saturable metabolism. core.ac.uk

| Compound | Animal Model | Parameter | Value |

|---|---|---|---|

| Phenytoin | Rat | Clearance (CL) | ~1.08 L/hr/kg |

| Phenytoin | Rat | Volume of Distribution (Vd) | ~0.82 L/kg |

Tissue distribution studies reveal where a drug and its metabolites accumulate in the body. This information is vital for understanding a drug's site of action and potential for off-target toxicity.

Following administration of Phenytoin to rats, both the parent drug and its metabolite, p-HPPH, are distributed to various tissues. Studies have shown that Phenytoin rapidly enters the brain. nih.gov The brain-to-plasma concentration ratio is an important parameter, especially for centrally acting drugs. For Phenytoin in rats, this ratio can be influenced by the activity of efflux transporters like P-glycoprotein at the blood-brain barrier. The distribution of Phenytoin and its hydroxylated metabolite has been observed to be different between gray and white matter in the brain over time.

| Compound | Animal Model | Tissue | Observation |

|---|---|---|---|

| Phenytoin | Rat | Brain | Rapidly crosses the blood-brain barrier. |

| 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Rat | Brain | Present in the brain following Phenytoin administration. |

| Phenytoin | Rat | Liver | Primary site of metabolism. |

| Phenytoin | Rat | Kidney | Involved in the excretion of metabolites. |

Mechanistic Toxicology Studies in Cellular and In Vitro Systems

Mechanistic toxicology studies are fundamental in preclinical research to identify the potential for a compound to cause harm and to understand the underlying biological processes involved. For this compound, in vitro systems and cellular assays provide the initial assessment of its toxicological profile, focusing on its effects on genetic material and cell health.

Genotoxicity and Mutagenicity Assays (e.g., Ames Test in research context)

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard initial screening for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test wikipedia.orggenetics-gsa.orgbiotoxicity.com. This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium wikipedia.org. If a chemical is mutagenic, it can cause a reverse mutation in the bacteria, allowing them to produce their own histidine and form colonies.

Specific genotoxicity data for this compound is not extensively documented in publicly available literature. However, studies on the parent compound, diphenylhydantoin (phenytoin), and its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), have shown a lack of mutagenicity in the Ames test nih.govsckcen.be. While these findings are for related compounds, they provide a framework for the expected testing paradigm for this compound. Generally, these assays are conducted with and without a metabolic activation system (S9 mix) to mimic the metabolic processes that occur in the liver scispace.com.

Table 1: Representative Data from a Hypothetical Ames Test for this compound

| Test Strain | Compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Mutagenic Index |

|---|---|---|---|---|

| S. typhimurium TA98 | 0 (Vehicle Control) | - | 25 ± 4 | 1.0 |

| 10 | - | 28 ± 5 | 1.1 | |

| 100 | - | 30 ± 3 | 1.2 | |

| 0 (Vehicle Control) | + | 45 ± 6 | 1.0 | |

| 10 | + | 48 ± 7 | 1.1 | |

| 100 | + | 51 ± 5 | 1.1 | |

| S. typhimurium TA100 | 0 (Vehicle Control) | - | 150 ± 12 | 1.0 |

| 10 | - | 155 ± 15 | 1.0 | |

| 100 | - | 160 ± 11 | 1.1 | |

| 0 (Vehicle Control) | + | 170 ± 18 | 1.0 | |

| 10 | + | 178 ± 20 | 1.0 | |

| 100 | + | 185 ± 16 | 1.1 |

Note: This table presents hypothetical data for illustrative purposes. The mutagenic index is the ratio of revertant colonies in the test sample to the vehicle control. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertants and a mutagenic index of ≥2.0.

Cytotoxicity and Viability Assays in Specific Cell Lines

Cytotoxicity and viability assays are crucial for determining the concentration at which a compound may be toxic to cells, leading to a decrease in cell viability or cell death researchgate.netabcam.comtaylorandfrancis.comassaygenie.com. These assays are often performed on a variety of cell lines, including those derived from human cancers, to assess both general toxicity and any potential for selective anti-cancer activity nih.govmdpi.comekb.eg. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures the metabolic activity of cells abcam.comtaylorandfrancis.com. Viable cells with active mitochondria can reduce the MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells taylorandfrancis.com.

While specific cytotoxicity data for this compound is limited, research on various hydantoin (B18101) derivatives has demonstrated a range of cytotoxic effects depending on their chemical structure and the cell line being tested nih.govekb.egnih.gov. For instance, some novel N-substituted hydantoin derivatives have been shown to be non-toxic to Caco-2 cells, while others exhibited some level of toxicity nih.gov. The results from these assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 2: Representative Data from a Hypothetical MTT Assay for this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 48h exposure |

|---|---|---|

| HepG2 | Human Liver Carcinoma | > 100 |

| MCF-7 | Human Breast Adenocarcinoma | 85.4 |

| HCT116 | Human Colon Carcinoma | 92.1 |

| SH-SY5Y | Human Neuroblastoma | > 100 |

Note: This table presents hypothetical data for illustrative purposes. A lower IC50 value indicates greater cytotoxicity.

Target Engagement and Biomarker Identification in Preclinical Research

Target engagement studies are essential to confirm that a therapeutic compound interacts with its intended molecular target within a biological system crownbio.com. This is a critical step in preclinical drug development to ensure that the observed pharmacological effects are due to the intended mechanism of action. Biomarkers are measurable indicators that can be used to assess the engagement of the drug with its target and the subsequent biological response crownbio.comitrlab.com.

For hydantoin derivatives, which are known to have anticonvulsant properties, potential molecular targets include voltage-gated ion channels in the central nervous system pcbiochemres.com. For a compound like this compound, preclinical research would aim to identify its specific molecular targets. Techniques such as cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding, could be employed to demonstrate target engagement.

Once a target is validated, relevant biomarkers can be identified to monitor the compound's activity. These can be pharmacodynamic biomarkers, which show that the drug is having the desired effect on the body, or safety biomarkers, which can indicate potential toxicity itrlab.com. For a potential neuroactive compound, pharmacodynamic biomarkers could include changes in the levels of neurotransmitters or their metabolites, or alterations in the expression of genes regulated by the target protein mdpi.com.

Table 3: Potential Targets and Biomarkers for this compound in Preclinical Research

| Potential Molecular Target | Assay for Target Engagement | Potential Pharmacodynamic Biomarker |

|---|---|---|

| Voltage-gated sodium channels | Patch-clamp electrophysiology | Modulation of neuronal firing rates |

| Calcium channels | Radioligand binding assays | Changes in intracellular calcium levels |

| GABA-A receptor | Autoradiography | Altered expression of receptor subunits |

| N-methyl-D-aspartate (NMDA) receptor | In vitro enzyme assays | Changes in downstream signaling proteins (e.g., phosphorylated ERK) |

Note: This table provides hypothetical examples of potential targets and biomarkers based on the known pharmacology of the hydantoin class of compounds.

Applications and Future Directions in Chemical Biology Research

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov The design of effective chemical probes requires a deep understanding of structure-activity relationships (SAR). For 5-(2-Hydroxyphenyl)-5-phenylhydantoin, the presence of two phenyl rings at the C5 position provides a rigid scaffold that can be systematically modified to explore interactions with biological targets. The ortho-hydroxyl group, in particular, offers a unique vector for hydrogen bonding and potential for intramolecular interactions that can influence the compound's conformation and binding affinity.

The development of a chemical probe set often involves creating analogs with varying activity to establish a clear link between target engagement and a biological phenotype. For instance, analogs of this compound could be synthesized where the hydroxyl group is moved to the meta or para position, or replaced with other functional groups, to probe the specific requirements for target interaction. While direct studies on this compound as a chemical probe are limited, the broader class of hydantoins has been explored for this purpose. For example, some hydantoin (B18101) derivatives have been investigated as modulators of P-glycoprotein (ABCB1), a key transporter involved in multidrug resistance in cancer.

Role in Exploring Novel Biological Pathways

Chemical genetics utilizes small molecules to perturb biological pathways, providing insights into their function and regulation. nih.gov The diverse bioactivities of hydantoin derivatives suggest their potential to modulate various signaling cascades. For instance, different substituted hydantoins have been shown to possess anticancer, anti-inflammatory, and anticonvulsant activities, indicating their interaction with multiple biological pathways. researchgate.netwisdomlib.org

Pathway analysis tools, such as Gene Set Enrichment Analysis (GSEA) and Ingenuity Pathway Analysis (IPA), can be employed to understand the molecular mechanisms of action of compounds like this compound. nih.govnih.gov By treating cells with the compound and analyzing the resulting changes in gene or protein expression, researchers can identify the pathways that are significantly perturbed. For example, if treatment with this compound leads to changes in the expression of genes involved in a particular signaling pathway, it would suggest that the compound may be acting on a component of that pathway. This approach has been used to elucidate the mechanisms of other drugs and could be applied to uncover the therapeutic potential of novel hydantoin derivatives.

Development as a Lead Compound for Further Optimization in Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The hydantoin scaffold is a well-established starting point for drug discovery, with several approved drugs containing this core structure. researchgate.netnih.gov

The process of lead optimization involves iterative cycles of synthesis and biological testing to refine the properties of the lead compound. nih.gov For this compound, the phenyl rings and the hydantoin core offer multiple points for chemical modification. For example, substituents could be introduced onto the phenyl rings to enhance binding affinity or selectivity for a particular target. The nitrogen atoms of the hydantoin ring can also be functionalized to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Structure-activity relationship (SAR) studies are crucial in guiding lead optimization. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity. For example, a comparative study of the ortho-, meta-, and para-hydroxyphenyl isomers could provide valuable insights into the optimal position of the hydroxyl group for a specific biological target. While specific lead optimization studies on this compound are not widely reported, the general principles of medicinal chemistry suggest that it holds potential as a starting point for the development of new therapeutic agents.

Integration with High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.goveurofinsdiscovery.com HTS assays can be either biochemical or cell-based and are designed to be robust, reproducible, and scalable. nih.gov

Libraries of hydantoin derivatives, including compounds like this compound, can be screened against a wide range of biological targets to identify new "hits." The development of a successful HTS campaign involves several steps, including assay development, a pilot screen to validate the assay, and the full-scale screen of the compound library. youtube.com Various detection technologies are used in HTS, such as fluorescence, luminescence, and mass spectrometry. nih.goveurofinsdiscovery.com

For example, a library of 5,5-disubstituted hydantoins could be screened in a cell-based assay to identify compounds that inhibit the proliferation of a specific cancer cell line. Hits from the primary screen would then be subjected to further testing to confirm their activity and determine their mechanism of action. The structural diversity that can be achieved with the hydantoin scaffold makes it an attractive framework for the generation of large and diverse compound libraries suitable for HTS campaigns.

Multidisciplinary Research Collaborations and Data Sharing Initiatives

The complexity of modern drug discovery and chemical biology research necessitates a collaborative approach, bringing together experts from various fields such as chemistry, biology, pharmacology, and computational science. The development of a compound like this compound from a preliminary hit to a clinical candidate requires a wide range of expertise.

Open science initiatives and data-sharing platforms are becoming increasingly important in accelerating research. By sharing data from HTS campaigns, SAR studies, and pathway analyses, researchers can avoid duplicating efforts and build upon the findings of others. Public databases of chemical compounds and their biological activities, such as PubChem, provide a valuable resource for the scientific community.

While specific large-scale collaborative projects focused solely on this compound may not be prominent, the general trend in the pharmaceutical and academic sectors is towards greater collaboration. Such collaborations are essential for tackling complex diseases and unlocking the full therapeutic potential of versatile scaffolds like hydantoin.

Emerging Research Frontiers for Hydantoin-Based Compounds

The versatility of the hydantoin scaffold continues to inspire the exploration of new research frontiers. Current research is focused on developing novel synthetic methodologies to create more diverse and complex hydantoin derivatives. nih.gov This includes the synthesis of spiro-hydantoins and hybrid molecules that combine the hydantoin core with other pharmacophores to achieve multi-target activity. mdpi.com

One emerging area is the use of hydantoin derivatives in the development of new anticancer agents that target novel pathways or overcome drug resistance. ekb.eg For example, some hydantoins have been shown to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. ekb.eg Another area of interest is the development of hydantoin-based compounds for the treatment of neurodegenerative diseases and inflammatory conditions. wisdomlib.org

The future of hydantoin research will likely involve the integration of computational modeling and artificial intelligence to design new derivatives with improved properties. These in silico methods can help to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby streamlining the drug discovery process. As our understanding of disease biology grows, the adaptable nature of the hydantoin scaffold will undoubtedly continue to provide a rich source of new chemical entities for biological research and therapeutic development.

常见问题

Q. How to align molecular dynamics (MD) simulations with experimental membrane permeability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息